molecular formula C20H19BrN2O4S B3663419 2-(N-benzyl-4-bromobenzenesulfonamido)-N-(furan-2-ylmethyl)acetamide

2-(N-benzyl-4-bromobenzenesulfonamido)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B3663419
M. Wt: 463.3 g/mol
InChI Key: WWLHHCLSQACWKP-UHFFFAOYSA-N
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Description

2-(N-benzyl-4-bromobenzenesulfonamido)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a furan ring and a bromobenzene moiety in its structure suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-benzyl-4-bromobenzenesulfonamido)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the sulfonamide: This step involves the reaction of 4-bromobenzenesulfonyl chloride with benzylamine to form N-benzyl-4-bromobenzenesulfonamide.

    Acylation: The N-benzyl-4-bromobenzenesulfonamide is then reacted with furan-2-ylmethylamine in the presence of an acylating agent such as acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The bromobenzene moiety can be reduced to form the corresponding benzene derivative.

    Substitution: The bromine atom in the bromobenzene ring can be substituted with various nucleophiles (e.g., amines, thiols) to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfonamides.

    Medicine: Possible antimicrobial or anticancer activity due to the presence of sulfonamide and furan moieties.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(N-benzyl-4-bromobenzenesulfonamido)-N-(furan-2-ylmethyl)acetamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial activity.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Furamide: A compound containing a furan ring with potential biological activity.

Uniqueness

2-(N-benzyl-4-bromobenzenesulfonamido)-N-(furan-2-ylmethyl)acetamide is unique due to the combination of a bromobenzene moiety, a furan ring, and a sulfonamide group in its structure. This unique combination may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4S/c21-17-8-10-19(11-9-17)28(25,26)23(14-16-5-2-1-3-6-16)15-20(24)22-13-18-7-4-12-27-18/h1-12H,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLHHCLSQACWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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